molecular formula C19H18N2O3S2 B2547168 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896340-21-9

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2547168
CAS RN: 896340-21-9
M. Wt: 386.48
InChI Key: HMKSEYUIMZNKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a derivative of benzamide with a thiazole ring and methoxy groups. While the specific compound is not directly mentioned in the provided papers, the general class of thiazole benzamide derivatives is associated with significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazole benzamide derivatives typically involves the coupling of thiazole or thiazoline scaffolds

Scientific Research Applications

Anticancer Activity

A body of research has shown that derivatives of benzamide, including those with structural similarity to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide, exhibit promising anticancer properties. Microwave-assisted synthesis of benzamide derivatives coupled with thiadiazole scaffold has demonstrated significant anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. These compounds have shown GI50 values comparable to standard anticancer drugs like Adriamycin, highlighting their potential as therapeutic agents (Tiwari et al., 2017). Similarly, another study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has indicated moderate to excellent anticancer activities against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives has uncovered their role as new series of supramolecular gelators. Specific derivatives have demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentration (MGC). The gelation process is influenced by multiple non-covalent interactions, including π-π interactions and hydrogen bonding, showcasing the versatility of thiazol-2-yl benzamide derivatives in material science and nanotechnology applications (Yadav & Ballabh, 2020).

Antimicrobial and Antioxidant Properties

Some studies have also highlighted the antimicrobial and antioxidant properties of benzamide and thiazole derivatives. For instance, a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed promising results in antimicrobial evaluation and molecular docking studies, indicating their potential as therapeutic agents against various bacterial infections (Talupur et al., 2021). Additionally, a novel benzothiazole derivative exhibited antioxidant activity, suggesting its role in mitigating oxidative stress-related diseases (Cabrera-Pérez et al., 2016).

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-7-8-17(24-2)15(10-13)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKSEYUIMZNKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.